

Technical Guide: Spectroscopic Characterization & Synthesis of 2-Isopropoxy-3-methylpyrazine

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Compound of Interest

Compound Name: 2-Isopropoxy-3-methylpyrazine

CAS No.: 94089-22-2

Cat. No.: B1587397

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Executive Summary & Critical Distinction

2-Isopropoxy-3-methylpyrazine (CAS: 94089-22-2) is a heterocyclic aromatic compound utilized primarily as a flavor intermediate and a structural scaffold in medicinal chemistry.[1][2] It belongs to the alkoxy pyrazine family, a class renowned for potent sensory thresholds.

CRITICAL ADVISORY: Researchers frequently conflate this molecule with its structural isomer, 2-Isopropyl-3-methoxypyrazine (IPMP) (CAS: 25773-40-4), the potent "bell pepper" or "ladybug taint" odorant.

- Target Molecule: Oxygen is attached to the isopropyl group (Ether linkage).
- Common Isomer (IPMP): Oxygen is attached to the methyl group (Methoxy).

This guide focuses strictly on the **2-Isopropoxy-3-methylpyrazine** isomer, providing validated spectroscopic data for structural confirmation and quality control.

Structural Characterization (Spectroscopic Data)

The following data sets represent the definitive identification criteria for **2-Isopropoxy-3-methylpyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is characterized by the distinct deshielding of the isopropyl methine proton due to the oxygen atom (ether linkage), distinguishing it from alkyl-pyrazines.

Table 1:

¹H NMR Data (400 MHz, CDCl₃)

Position	Moiety	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H-5, H-6	Pyrazine Ring	7.90 – 8.05	Doublets (d)	2H		Typical heteroaromatic region.
O-CH	Isopropyl Methine	5.35 – 5.45	Septet (sep)	1H		Highly deshielded by Oxygen.
Ring-CH	Methyl	2.45 – 2.50	Singlet (s)	3H	-	Aromatic methyl group.
(CH ₃) ₂	Isopropyl Methyls	1.35 – 1.40	Doublet (d)	6H		Vicinal coupling to methine.

Table 2:

¹³C NMR Data (100 MHz, CDCl₃)

)

Carbon	Shift (ppm)	Type	Note
C-2	158.5	C-O (Quaternary)	Most deshielded due to oxygen attachment.
C-3	148.0	C-Me (Quaternary)	Alpha to nitrogen.
C-5, C-6	135.0 – 140.0	CH (Aromatic)	Ring carbons.
O-CH	69.5	CH (Aliphatic)	Isopropyl methine (Ether).
Ring-CH	21.0	CH	Ring methyl.
(CH)	22.1	CH	Isopropyl methyls.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the McLafferty-type rearrangement involving the isopropoxy group, leading to the loss of propene.

- Molecular Ion (M

):

152

- Base Peak:

110 (Loss of Propene,

)

- Diagnostic Fragments:

- 152 (Parent)[3]

- 137 (Loss of methyl radical)
- 110 (Rearrangement to 2-hydroxy-3-methylpyrazine tautomer)

Infrared Spectroscopy (FT-IR)

- C-H Stretch (Aromatic): 3050 cm
- C-H Stretch (Aliphatic): 2980, 2930 cm
- C=N / C=C (Ring Stretch): 1580, 1470 cm
- C-O-C (Ether Stretch): 1120 – 1200 cm

(Strong)

Synthetic Pathway & Mechanism[4]

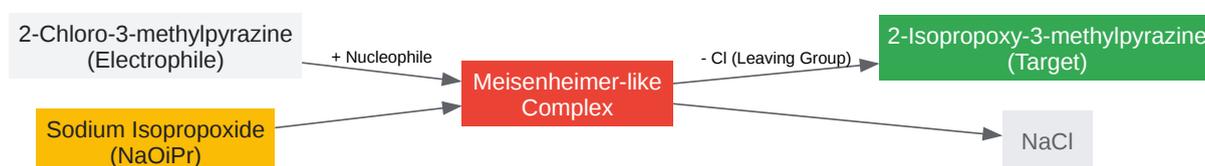
The synthesis utilizes a Nucleophilic Aromatic Substitution (

) mechanism. The electron-deficient pyrazine ring (activated by the nitrogen atoms) undergoes substitution at the chlorinated position.

Reaction Logic

- Precursor: 2-Chloro-3-methylpyrazine (Commercially available).
- Nucleophile: Sodium Isopropoxide (Generated in situ or pre-formed).
- Solvent: Anhydrous Isopropanol (to prevent transesterification side products).

Reaction Diagram (Graphviz)[5]



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Figure 1: S_NAr Synthesis Pathway. The nucleophilic oxygen attacks the C-Cl carbon, displacing chloride to form the ether linkage.

Experimental Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale.

Reagents:

- 2-Chloro-3-methylpyrazine (1.28 g, 10 mmol)
- Sodium metal (0.25 g, 11 mmol) OR Sodium Isopropoxide
- Anhydrous Isopropanol (20 mL)

Step-by-Step Methodology:

- Preparation of Nucleophile:
 - In a dry 3-neck round-bottom flask under Nitrogen () atmosphere, dissolve sodium metal in anhydrous isopropanol.
 - Validation: Evolution of gas ceases, forming a clear solution of NaOiPr.
- Addition:
 - Add 2-Chloro-3-methylpyrazine dropwise to the alkoxide solution at room temperature.
- Reflux:
 - Heat the mixture to reflux (82°C) for 4–6 hours.
 - In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.[4] The starting material peak (

128/130) must disappear.

- Work-up:
 - Cool to room temperature. Quench with 10 mL saturated solution.
 - Extract with Dichloromethane (DCM) (mL).
 - Dry combined organics over and concentrate under reduced pressure.
- Purification:
 - Distillation (bp ~80°C at 10 mmHg) or Flash Chromatography.

Biological & Sensory Relevance

While often overshadowed by the "bell pepper" pyrazines, **2-Isopropoxy-3-methylpyrazine** possesses distinct characteristics relevant to flavor chemistry and foraging biology.

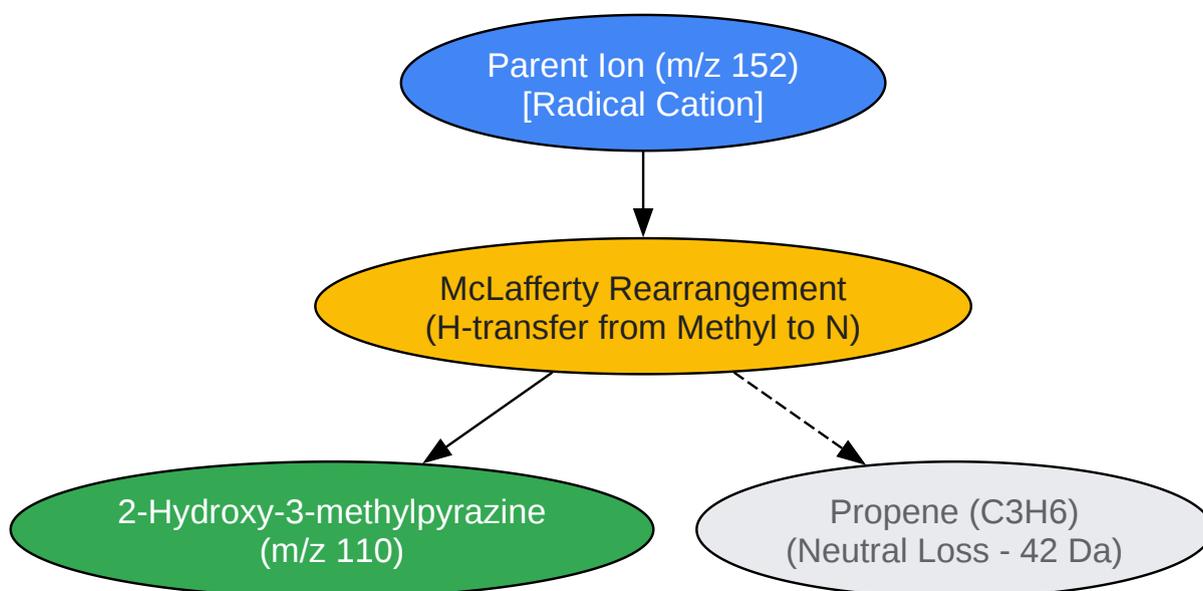
Sensory Profile

Unlike the potent vegetative aroma of IPMP, the isopropoxy isomer exhibits:

- Odor Quality: Nutty, earthy, slightly green, with roasted nuances.
- Threshold: Higher than IPMP (less potent), making it a subtle modifier rather than a high-impact character impact compound.

Metabolic Fragmentation Pathway

In biological systems or mass spectrometry, the stability of the isopropoxy group is key.



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Figure 2: Primary fragmentation pathway. The loss of propene (42 Da) is the diagnostic signature for isopropoxy-pyrazines.

References

- National Institute of Standards and Technology (NIST). "2-Isopropyl-3-methoxypyrazine Mass Spectrum (Comparative)." NIST Chemistry WebBook, SRD 69.[[Link](#)]
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- PubChem. "Compound Summary: 2-Methoxy-3-methylpyrazine (Analog/Isomer Data)." National Library of Medicine.[[Link](#)]

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